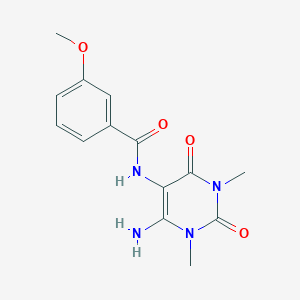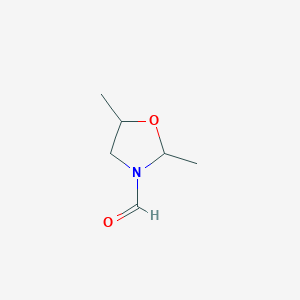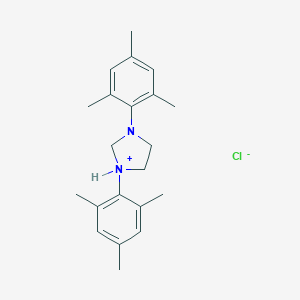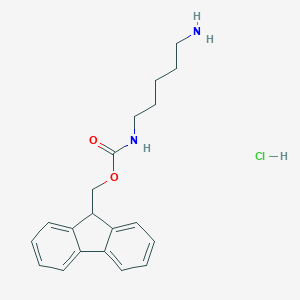
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate, also known as Ethyl 4-methylene-3-oxo-2-oxazolidinecarboxylate or Ethyl 2-oxo-4-methylene-3-oxazolidinecarboxylate, is a chemical compound that belongs to the oxazolidinecarboxylate family. It is a white crystalline powder with a molecular formula of C7H9NO4 and a molecular weight of 175.15 g/mol. Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate has been extensively studied for its various applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It can also act as a Lewis acid catalyst, which promotes the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also not expected to cause any adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has several advantages for use in lab experiments. It is a relatively simple and cost-effective compound to synthesize, and it has a high degree of stereochemical control. It can also be easily purified through recrystallization. However, one of the limitations of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and application of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate. One potential direction is the development of new synthetic methodologies that use Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate as a chiral auxiliary. Another direction is the investigation of its potential as a catalyst in various organic reactions. Additionally, Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate could be used as a starting material for the synthesis of new pharmaceuticals and natural products. Overall, the continued research and exploration of Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate could lead to new discoveries and advancements in the field of organic chemistry.
Méthodes De Synthèse
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate can be synthesized through the condensation reaction of ethyl glycinate hydrochloride and ethyl acetoacetate in the presence of a base. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has been used in various scientific research applications. One of its major applications is in the synthesis of chiral compounds. It has been used as a chiral auxiliary in asymmetric synthesis, which involves the creation of chiral molecules from achiral starting materials. Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate 4-methylene-2-oxooxazolidine-3-carboxylate has also been used as a building block in the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
166389-74-8 |
|---|---|
Nom du produit |
Ethyl 4-methylene-2-oxooxazolidine-3-carboxylate |
Formule moléculaire |
C7H9NO4 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
ethyl 4-methylidene-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)8-5(2)4-12-7(8)10/h2-4H2,1H3 |
Clé InChI |
PRTBRTWOPRXGDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=C)COC1=O |
SMILES canonique |
CCOC(=O)N1C(=C)COC1=O |
Synonymes |
3-Oxazolidinecarboxylic acid, 4-methylene-2-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)


![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)






